

Dihydromicromelin B: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydromicromelin B*

Cat. No.: *B15127997*

[Get Quote](#)

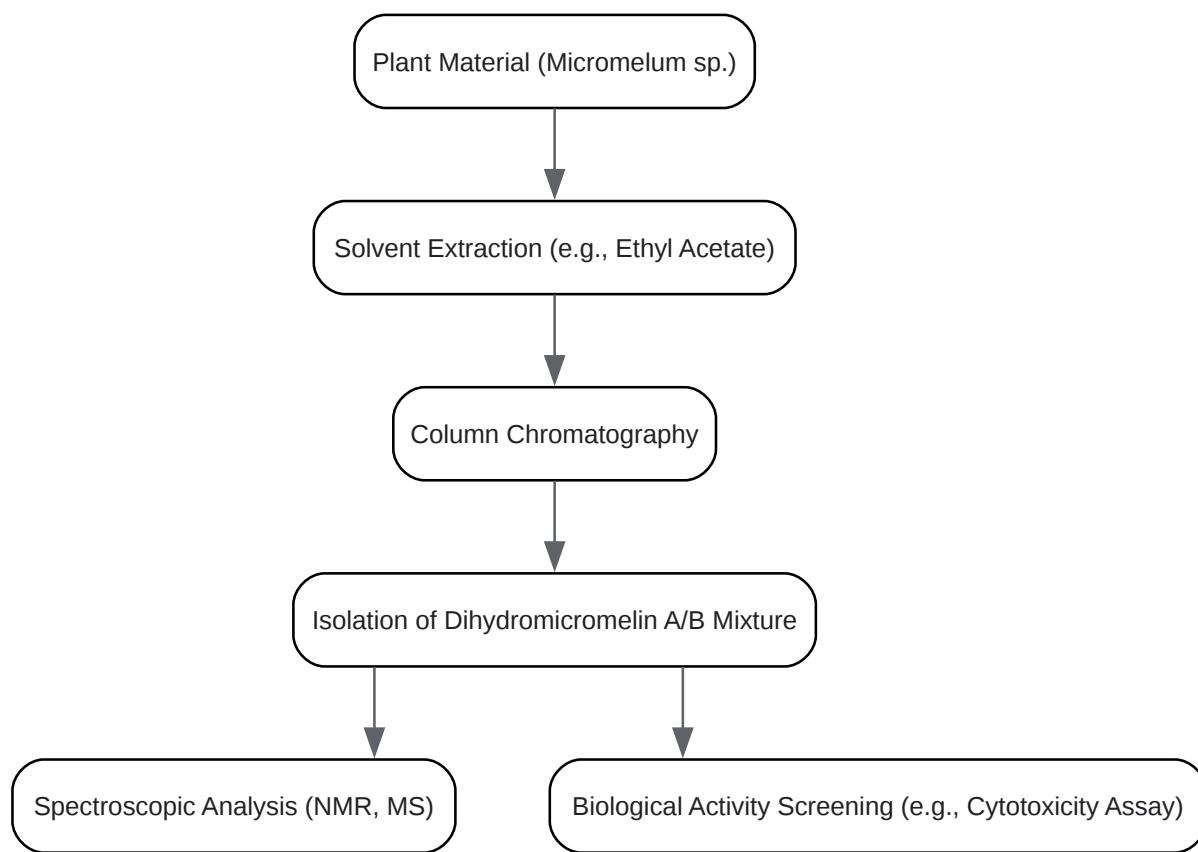
CAS Number: 94285-06-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B is a natural coumarin isolated from plants of the *Micromelum* genus. Despite its characterization and availability, publicly available data on its biological activities and mechanism of action are limited. This technical guide synthesizes the current knowledge on **Dihydromicromelin B**, including its physicochemical properties, spectral data, and reported biological screening results. Notably, studies to date have not demonstrated significant cytotoxic activity in the cancer cell lines tested. This document aims to provide a concise and accurate summary to inform future research endeavors.

Physicochemical Properties


Dihydromicromelin B is a coumarin derivative with the following properties:

Property	Value	Source
CAS Number	94285-06-0	[Clementia Biotech, 2020]
Molecular Formula	C ₁₅ H ₁₄ O ₆	[COCONUT, 2024]
Molecular Weight	290.27 g/mol	[COCONUT, 2024]
IUPAC Name	6-[(1R,2R,4R,5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxy-chromen-2-one	[COCONUT, 2024]
Synonyms	rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one	[COCONUT, 2024]

Natural Source and Isolation

Dihydromicromelin B has been isolated from the leaves and root extracts of plants belonging to the *Micromelum* genus (Family: Rutaceae), specifically *Micromelum integerrimum* and *Micromelum minutum*.^{[1][2]} The isolation is typically achieved through standard phytochemical techniques involving solvent extraction and column chromatography.^[2]

The general workflow for the isolation and characterization of **Dihydromicromelin B** is depicted below.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the isolation and analysis of **Dihydromicromelin B**.

Spectral Data

Spectroscopic data for **Dihydromicromelin B** has been reported in the literature, often as a mixture with its epimer, Dihydromicromelin A. The following table summarizes the ^1H and ^{13}C NMR data for this mixture.

Nucleus	Chemical Shift (δ)
$^1\text{H-NMR}$ (500 MHz, CDCl_3)	Signals appear to be split into two, corresponding to the epimeric mixture.[2]
$^{13}\text{C-NMR}$ (125 MHz, CDCl_3)	Data corresponds to a mixture of Dihydromicromelin A (14 α -OH) and Dihydromicromelin B (14 β -OH).[2][3]

Note: For detailed peak assignments, researchers are advised to consult the primary literature.

Biological Activity

The biological activity of **Dihydromicromelin B** has been evaluated in limited studies, primarily focusing on its cytotoxic effects against cancer cell lines. The available data suggests a lack of potent activity in the models tested.

Assay Type	Cell Line(s)	Results	Reference
Cytotoxicity	MCF-7 (Breast Cancer)	Inactive	[2] [3]
Cytotoxicity	4T1 (Breast Cancer)	Inactive	[2] [3]
Cytotoxicity	HCT116 (Colon Cancer)	Inactive at 50 µM	[1]

Synthesis, Mechanism of Action, and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the chemical synthesis of **Dihydromicromelin B**. Furthermore, no studies have been published that elucidate its mechanism of action or any associated signaling pathways. The lack of significant biological activity in initial screenings may have limited further investigation into these areas.

Experimental Protocols

Detailed experimental protocols for the isolation and cytotoxicity testing of **Dihydromicromelin B** can be found in the cited literature. A general procedure for a cytotoxicity assay is outlined below.

General Cytotoxicity Assay Protocol (MTT Assay)

- **Cell Seeding:** Plate cells (e.g., MCF-7, 4T1, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

- Compound Treatment: Treat the cells with various concentrations of **Dihydromicromelin B** (and appropriate controls) for a specified duration (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Conclusion

Dihydromicromelin B is a structurally characterized natural coumarin with limited available data on its biological effects. The current body of evidence does not support significant cytotoxic activity. This presents an opportunity for the scientific community to explore other potential biological activities of this compound or to investigate its properties in different assay systems. The information provided herein serves as a foundational resource for researchers interested in furthering the understanding of **Dihydromicromelin B**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. journals.itb.ac.id [journals.itb.ac.id]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dihydromicromelin B: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15127997#dihydromicromelin-b-cas-number-94285-06-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com